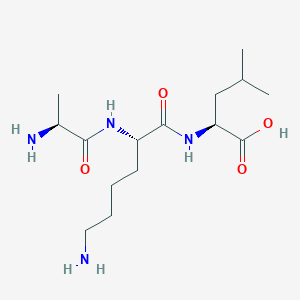
L-Leucine, L-alanyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, L-alanyl-L-lysyl- is a dipeptide compound composed of the amino acids L-leucine, L-alanine, and L-lysine This compound is known for its role in protein synthesis and various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-alanyl-L-lysyl- typically involves the coupling of the amino acids L-leucine, L-alanine, and L-lysine. This can be achieved through peptide bond formation using reagents such as carbodiimides or enzymatic methods. The reaction conditions often include a controlled pH environment and the presence of coupling agents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Leucine, L-alanyl-L-lysyl- may involve the use of immobilized enzymes to enhance the efficiency and yield of the synthesis process. Immobilization helps achieve high efficiency and stability, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, L-alanyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of the dipeptide, while reduction may yield reduced forms. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
L-Leucine, L-alanyl-L-lysyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and the behavior of dipeptides in various chemical reactions.
Biology: It is studied for its role in protein synthesis and metabolic pathways, particularly in muscle metabolism and amino acid transport.
Medicine: It has potential therapeutic applications in treating muscle wasting diseases and enhancing muscle recovery in athletes.
Industry: It is used in the production of cell culture media and bioprocessing applications to enhance the stability and solubility of amino acids
Wirkmechanismus
The mechanism of action of L-Leucine, L-alanyl-L-lysyl- involves its role in protein synthesis and metabolic pathways. It acts as a substrate for various enzymes involved in peptide bond formation and amino acid transport. The molecular targets include ribosomes and transport proteins that facilitate the incorporation of amino acids into proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-leucine: A dipeptide composed of L-alanine and L-leucine, involved in protein synthesis and metabolic processes.
L-α-Aspartyl-L-lysyl-L-alanyl-L-leucine: A more complex peptide with additional amino acids, used in various biochemical studies.
Uniqueness
L-Leucine, L-alanyl-L-lysyl- is unique due to its specific combination of amino acids, which imparts distinct properties and functions. Its role in enhancing muscle metabolism and stability in cell culture media makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
247073-75-2 |
|---|---|
Molekularformel |
C15H30N4O4 |
Molekulargewicht |
330.42 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
PMQXMXAASGFUDX-SRVKXCTJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

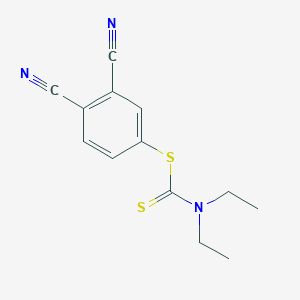
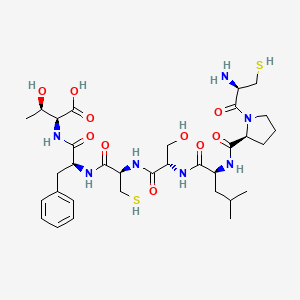
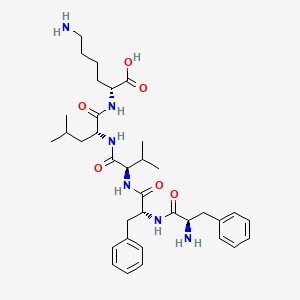
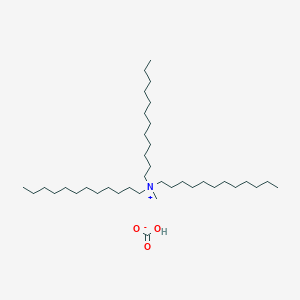

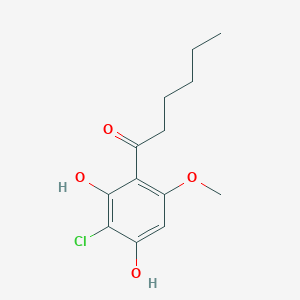
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
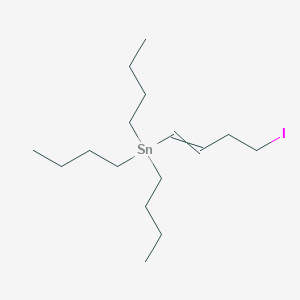

![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
